molecular formula C16H21NO6 B14761555 4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one CAS No. 901-77-9

4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one

Cat. No.: B14761555
CAS No.: 901-77-9
M. Wt: 323.34 g/mol
InChI Key: BAFLFOYHPKDECB-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran core substituted with methoxy groups and a morpholinylmethyl group

Preparation Methods

The synthesis of 4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group is introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the benzofuran intermediate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

    Medicine: Research explores its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules with potential commercial applications.

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and morpholinylmethyl group contribute to its binding affinity and specificity. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one can be compared with other benzofuran derivatives and morpholine-containing compounds. Similar compounds include:

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various benzofuran derivatives.

    Morpholine: A common building block in medicinal chemistry.

    Benzofuran: The core structure shared by many bioactive compounds.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

901-77-9

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

4,5,6-trimethoxy-3-(morpholin-4-ylmethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H21NO6/c1-19-11-8-10-13(15(21-3)14(11)20-2)12(23-16(10)18)9-17-4-6-22-7-5-17/h8,12H,4-7,9H2,1-3H3

InChI Key

BAFLFOYHPKDECB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(OC(=O)C2=C1)CN3CCOCC3)OC)OC

Origin of Product

United States

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